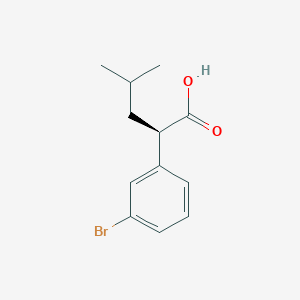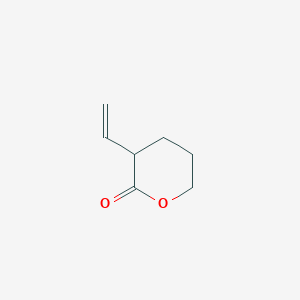![molecular formula C11H13BrN4O2 B13102590 tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate CAS No. 1131041-61-6](/img/structure/B13102590.png)
tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromine atom, and a methyl group attached to the pyrazolopyrazine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate typically involves the following steps:
Formation of the Pyrazolopyrazine Core: The pyrazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and diketones.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and suitable activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like triethylamine (TEA).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other biological pathways.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. For example, it may inhibit kinase enzymes by competing with ATP binding, leading to reduced phosphorylation of target proteins and altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Uniqueness
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the bromine atom at the 5-position, along with the tert-butyl ester group, makes it a versatile intermediate for the synthesis of various bioactive compounds.
Propiedades
Número CAS |
1131041-61-6 |
|---|---|
Fórmula molecular |
C11H13BrN4O2 |
Peso molecular |
313.15 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-3-methylpyrazolo[3,4-b]pyrazine-1-carboxylate |
InChI |
InChI=1S/C11H13BrN4O2/c1-6-8-9(13-5-7(12)14-8)16(15-6)10(17)18-11(2,3)4/h5H,1-4H3 |
Clave InChI |
WSEIUXNUPXXGHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=NC=C(N=C12)Br)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


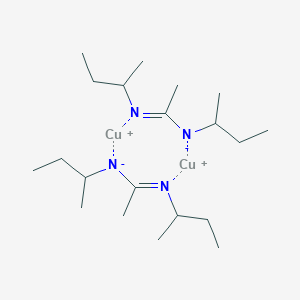
![(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13102520.png)
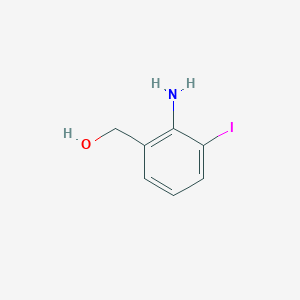
![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)
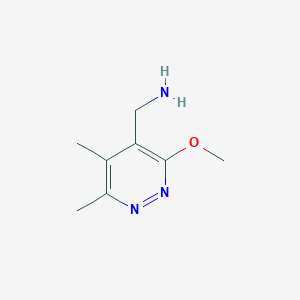
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
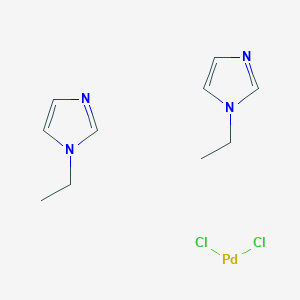
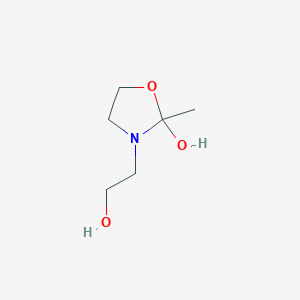

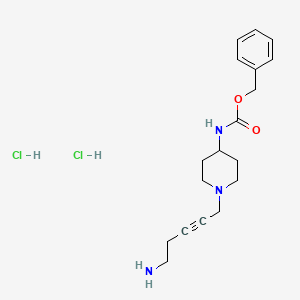

![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)
